Cas no 2171275-65-1 ((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid)

(2R)-2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone and a hydroxyl-functionalized side chain. Its key structural attributes include a chiral (R)-configuration at the α-carbon and a cyclobutyl ring, which confer rigidity and conformational constraints, making it valuable in peptide design and medicinal chemistry applications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the hydroxyl group offers a handle for further functionalization. This compound is particularly useful in the synthesis of constrained peptides, peptidomimetics, and bioactive molecules where controlled stereochemistry and side-chain modifications are critical. Its purity and stability under synthetic conditions enhance its utility in research and development.
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid structure
2171275-65-1 structure
Product Name:(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid
CAS No:2171275-65-1
MF:C24H26N2O6
MW:438.473046779633
CID:6317830
PubChem ID:165584988
Update Time:2025-10-17

(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid
    • EN300-1532373
    • EN300-1545527
    • (2R)-4-hydroxy-2-{[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
    • EN300-1532466
    • (2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-hydroxybutanoic acid
    • 2171275-65-1
    • Inchi: 1S/C24H26N2O6/c27-10-9-21(23(29)30)26-22(28)14-11-15(12-14)25-24(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,27H,9-13H2,(H,25,31)(H,26,28)(H,29,30)/t14?,15?,21-/m1/s1
    • InChI Key: FLYHQNSRHJSMDV-ZGDBYOLNSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(N[C@@H](C(=O)O)CCO)=O)C1)=O

Computed Properties

  • Exact Mass: 438.17908655g/mol
  • Monoisotopic Mass: 438.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 125Ų

(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid Pricemore >>

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Additional information on (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid

Recent Advances in the Study of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid (CAS: 2171275-65-1)

The compound (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid (CAS: 2171275-65-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and fluorenylmethyloxycarbonyl (Fmoc) protective groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutics.

One of the key areas of research focuses on the compound's role in the synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential due to their enhanced stability and selectivity. The Fmoc-protected amino acid moiety in (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid facilitates efficient solid-phase peptide synthesis (SPPS), enabling the production of complex peptide structures with high purity and yield. Recent advancements in SPPS methodologies have further optimized the use of this compound, reducing side reactions and improving scalability.

In addition to its synthetic utility, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid has been investigated for its potential as a pharmacophore in drug design. Computational and experimental studies have demonstrated its ability to interact with specific enzyme active sites, making it a promising candidate for the development of enzyme inhibitors. For instance, recent research has highlighted its inhibitory effects on proteases involved in viral replication, suggesting potential applications in antiviral therapy.

Another notable development is the exploration of this compound in the context of targeted drug delivery systems. Its structural features, including the hydroxyl and carboxyl functional groups, allow for conjugation with various drug molecules and nanoparticles. Recent studies have demonstrated its efficacy in enhancing the bioavailability and tissue specificity of therapeutic agents, particularly in oncology and neurodegenerative diseases. These findings underscore the versatility of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid as a multifunctional tool in medicinal chemistry.

Despite these promising advancements, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, stability under physiological conditions, and potential toxicity need to be addressed through further research. However, the ongoing studies and technological innovations in the field are expected to overcome these hurdles, paving the way for broader utilization of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid in drug development and beyond.

In conclusion, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-hydroxybutanoic acid (CAS: 2171275-65-1) represents a valuable asset in the toolkit of chemical biologists and medicinal chemists. Its diverse applications, from peptide synthesis to drug design and delivery, highlight its significance in advancing therapeutic innovations. Continued research and collaboration across disciplines will undoubtedly unlock new possibilities for this compound, contributing to the next generation of biomedical breakthroughs.

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